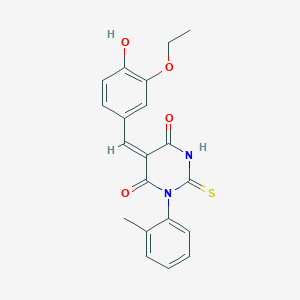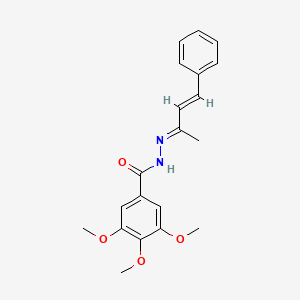
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime, also known as NPCB, is a chemical compound that has been studied extensively for its potential therapeutic applications. NPCB is a member of the oxime family of compounds, which are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that is essential for proper nervous system function.
Mécanisme D'action
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime works by reactivating AChE, which is an enzyme that is essential for proper nervous system function. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important functions such as muscle movement, memory, and learning. Inhibition of AChE can lead to a buildup of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, respiratory failure, and seizures. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime works by binding to the active site of AChE and reactivating the enzyme, which allows it to break down acetylcholine and restore proper nervous system function.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to have a variety of biochemical and physiological effects. In addition to its ability to reactivate AChE, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to have antioxidant and anti-inflammatory effects, which make it a potential candidate for the treatment of neurodegenerative diseases. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has also been shown to have neuroprotective effects, which can help to prevent cell death and preserve nervous system function.
Avantages Et Limitations Des Expériences En Laboratoire
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has several advantages for use in lab experiments. It is a highly specific AChE reactivator, which means that it can be used to selectively reactivate AChE without affecting other enzymes or proteins. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime is also relatively stable and has a long shelf life, which makes it a useful tool for researchers. However, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime also has some limitations. It is a complex compound that requires careful synthesis and purification, which can be time-consuming and expensive. Additionally, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime in vivo, which will provide important information about its potential therapeutic applications. Additionally, researchers are interested in exploring the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime in combination with other compounds to enhance its effectiveness and reduce potential side effects. Overall, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime can be synthesized using a multistep reaction process. The first step involves the reaction between 4-nitrobenzoyl chloride and 4-pyridinylmethylamine to form (4-nitrophenyl)(4-pyridinyl)methanone. The second step involves the reaction between (4-nitrophenyl)(4-pyridinyl)methanone and 2-chloro-4,5-difluorobenzoyl chloride to form (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.
Applications De Recherche Scientifique
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been studied for its potential therapeutic applications in a variety of areas, including Alzheimer's disease, Parkinson's disease, and nerve agent poisoning. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to be an effective AChE reactivator, which is important for the treatment of nerve agent poisoning. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF2N3O4/c20-15-10-17(22)16(21)9-14(15)19(26)29-24-18(12-5-7-23-8-6-12)11-1-3-13(4-2-11)25(27)28/h1-10H/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPXVYDENRTTHI-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC(=C(C=C2Cl)F)F)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\OC(=O)C2=CC(=C(C=C2Cl)F)F)/C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-(2,4-dichlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916846.png)

![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)

![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)

